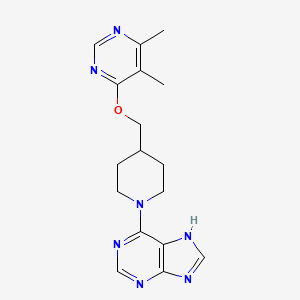

6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine

Description

6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine is a purine derivative featuring a piperidine ring substituted with a 5,6-dimethylpyrimidin-4-yloxy-methyl group at the 4-position. This compound combines a purine scaffold—a critical pharmacophore in kinase inhibitors and antiproliferative agents—with a substituted piperidine moiety, which enhances solubility and modulates target binding. The dimethylpyrimidinyl group introduces steric and electronic effects that likely influence both its pharmacokinetic properties and biological activity .

Properties

IUPAC Name |

6-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7O/c1-11-12(2)18-8-23-17(11)25-7-13-3-5-24(6-4-13)16-14-15(20-9-19-14)21-10-22-16/h8-10,13H,3-7H2,1-2H3,(H,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTUKEFKUFNVCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=NC4=C3NC=N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the pyrimidine ring: This can be achieved through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

Attachment of the piperidine ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

Coupling with the purine ring: The final step involves coupling the pyrimidine-piperidine intermediate with a purine derivative, typically through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antiviral activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of cellular pathways and biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine and related compounds:

*Estimated based on structural formula.

Key Structural and Functional Insights

Piperidine vs. Piperazine Substitutions :

- The target compound’s piperidine ring (saturated six-membered ring) contrasts with piperazine derivatives (e.g., in ), which introduce an additional nitrogen atom. Piperazine derivatives often exhibit enhanced solubility but may alter target selectivity .

Aromatic Substituent Effects: The 5,6-dimethylpyrimidinyl group in the target compound differs from chloronaphthalenyl () or benzodioxole () groups.

Linker Diversity :

- Compounds like 10b () utilize triazole linkers for biphenyl conjugation, enabling multivalent interactions with targets. The target compound’s ether linker may reduce conformational flexibility but enhance metabolic stability compared to triazoles .

Biological Activity :

- While direct activity data for the target compound is unavailable, analogs such as 10b show antiproliferative activity (IC50 ~1–5 µM in cancer cells), and 4c () is validated as a kinase inhibitor. The dimethylpyrimidinyl group may confer selectivity for kinases like AKT or CDKs .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for 6-(piperidin-1-yl)-9H-purine (), involving substitution of a purine chloride with a pre-functionalized piperidine. Suzuki coupling (as in ) could also assemble the pyrimidinyl-piperidine moiety .

Biological Activity

The compound 6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine is a synthetic organic molecule that features a complex structure with potential biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 360.43 g/mol. The structure includes:

- A piperidine ring , which is known for its role in various pharmacological agents.

- A pyrimidine moiety , which contributes to the compound's potential biological activity.

- A purine base , enhancing its interaction with nucleic acids and enzymes.

Structural Features

| Feature | Description |

|---|---|

| Piperidine Ring | Six-membered nitrogen-containing ring |

| Pyrimidine Moiety | Contributes to enzyme inhibition |

| Purine Base | Potential interaction with nucleic acids |

The biological activity of This compound is likely influenced by its structural components. Similar compounds have been noted for their roles as:

- Enzyme inhibitors : Compounds with similar structures often inhibit various enzymes, which can lead to therapeutic effects in diseases such as cancer and infections.

- Receptor modulators : The compound may interact with specific receptors, influencing cellular signaling pathways.

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its mechanism of action. Techniques such as:

- Molecular docking : This computational method predicts how the compound binds to target proteins.

- In vitro assays : These experiments help assess the compound's efficacy against specific cellular targets.

In Vitro Studies

Research has shown that compounds similar to This compound exhibit significant biological activities:

- Anticancer Activity : In studies involving various cancer cell lines, pyrimidine derivatives demonstrated the ability to inhibit cell proliferation significantly.

- Antiviral Properties : Compounds targeting nucleotide biosynthesis pathways have shown promise in inhibiting viral replication, particularly in hepatitis E virus models .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals varying biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylpyridine | Similar pyridine structure | Antimicrobial properties |

| 5-Fluoroindole | Indole structure with fluorine substitution | Anticancer activity |

| 1-(4-Pyridyl)-3-methylurea | Contains pyridine and urea | Antidiabetic effects |

These comparisons highlight how slight variations in structure can lead to significant differences in biological activity.

Synthesis and Stability

The synthesis of This compound typically involves multi-step organic reactions. Key steps include:

- Formation of the piperidine ring .

- Introduction of the pyrimidine moiety .

- Coupling with the purine base .

Each step requires precise control over reaction conditions to ensure high yields and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to monitor progress and confirm product identity.

Q & A

Q. What are the optimal synthetic routes for preparing 6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:

- Step 1: Functionalization of the piperidine ring with a hydroxymethyl group.

- Step 2: Etherification using 5,6-dimethylpyrimidin-4-ol under Mitsunobu or SN2 conditions .

- Step 3: Purine core coupling via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .

Optimization Tips: - Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to prevent hydrolysis.

- Monitor reaction progress with TLC or HPLC.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer:

- NMR Spectroscopy:

- 1H/13C NMR: Verify piperidine ring conformation, pyrimidine substitution patterns, and purine connectivity.

- 2D NMR (COSY, HSQC): Resolve overlapping signals from the purine and pyrimidine moieties .

- Mass Spectrometry (HRMS): Confirm molecular formula and detect impurities.

- X-ray Crystallography: Resolve absolute stereochemistry if chiral centers are present .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound (e.g., conflicting IC50 values in kinase assays)?

Methodological Answer:

- Assay Standardization:

- Use consistent enzyme sources (e.g., recombinant vs. cell lysate) and buffer conditions (pH, ionic strength).

- Validate results with positive controls (e.g., staurosporine for kinase inhibition) .

- Structural Analog Comparison:

- Compare activity of analogs (e.g., 6-methylpyridazin-3-yl derivatives) to identify structure-activity relationships (SAR) .

- Data Normalization:

- Account for batch-to-batch variability in compound purity via HPLC quantification .

Q. How can computational modeling predict the compound’s binding affinity to ATP-binding pockets in kinase targets?

Methodological Answer:

- Molecular Docking:

- Use software like AutoDock Vina or Schrödinger to model interactions with kinases (e.g., EGFR, CDK2).

- Focus on hydrogen bonding with hinge regions (purine N1/N7) and hydrophobic interactions with the pyrimidine methyl groups .

- MD Simulations:

Q. What in vivo models are appropriate for evaluating pharmacokinetic properties, and how can metabolic stability be improved?

Methodological Answer:

- Model Selection:

- Use rodent models for preliminary ADME studies (plasma half-life, bioavailability).

- Human liver microsomes (HLM) or hepatocyte assays to predict CYP450-mediated metabolism .

- Structural Modifications:

- Introduce electron-withdrawing groups (e.g., fluorine) on the pyrimidine ring to reduce oxidative metabolism.

- Replace labile ether linkages with bioisosteres (e.g., carbamates) .

Key Challenges and Solutions

- Challenge: Low aqueous solubility due to hydrophobic pyrimidine and purine groups.

Solution: Co-crystallization with cyclodextrins or PEGylation of the hydroxymethyl group . - Challenge: Off-target binding in kinase assays.

Solution: Introduce bulky substituents (e.g., tert-butyl) on the piperidine ring to sterically hinder non-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.